molecular formula C25H32N2O5 B2638277 4-(2,3-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-phenoxyazetidin-2-one CAS No. 1223517-11-0

4-(2,3-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-phenoxyazetidin-2-one

Cat. No.: B2638277
CAS No.: 1223517-11-0
M. Wt: 440.54
InChI Key: YVHBMFMJJRIIQL-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-phenoxyazetidin-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-phenoxyazetidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Azetidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenoxy Group: This step often involves a nucleophilic substitution reaction where a phenoxy group is introduced.

    Attachment of the Dimethoxyphenyl Group: This step can be carried out using a Friedel-Crafts acylation reaction.

    Incorporation of the Morpholinyl Group: This is typically done through a substitution reaction where a morpholine derivative is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the azetidinone ring.

    Substitution: The phenoxy and morpholinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids, while reduction of the azetidinone ring can yield secondary amines.

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-phenoxyazetidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-phenoxyazetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include binding to the active site of an enzyme or receptor, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

  • [(2,3-Dimethoxyphenyl)methyl][2-(morpholin-4-yl)ethyl]amine
  • [(2,3-Dimethoxyphenyl)methyl][3-(morpholin-4-yl)propyl]amine

Uniqueness

4-(2,3-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-phenoxyazetidin-2-one is unique due to its specific combination of functional groups and its azetidinone ring structure

Properties

IUPAC Name

4-(2,3-dimethoxyphenyl)-1-(2-methyl-2-morpholin-4-ylpropyl)-3-phenoxyazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-25(2,26-13-15-31-16-14-26)17-27-21(19-11-8-12-20(29-3)22(19)30-4)23(24(27)28)32-18-9-6-5-7-10-18/h5-12,21,23H,13-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHBMFMJJRIIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C(C(C1=O)OC2=CC=CC=C2)C3=C(C(=CC=C3)OC)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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